8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 853749-45-8
VCID: VC6707821
InChI: InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3
SMILES: CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O
Molecular Formula: C20H21NO3
Molecular Weight: 323.392

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one

CAS No.: 853749-45-8

Cat. No.: VC6707821

Molecular Formula: C20H21NO3

Molecular Weight: 323.392

* For research use only. Not for human or veterinary use.

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one - 853749-45-8

Specification

CAS No. 853749-45-8
Molecular Formula C20H21NO3
Molecular Weight 323.392
IUPAC Name 8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one
Standard InChI InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3
Standard InChI Key KCXWMHZPCFXVND-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₁NO₃, with a molecular weight of 323.392 g/mol. Its structure integrates a chromen-2-one core (a bicyclic system comprising a benzene ring fused to a pyrone ring) substituted at three positions:

  • Position 3: A phenyl group, enhancing hydrophobic interactions with biological targets.

  • Position 7: A hydroxyl group, contributing to hydrogen bonding and antioxidant activity.

  • Position 8: A diethylaminomethyl moiety, improving solubility and enabling electrostatic interactions .

The diethylamino group’s basicity (pKa ~10.5) facilitates protonation under physiological conditions, promoting cellular uptake. X-ray crystallography of analogous chromenones reveals planar aromatic systems with substituents influencing packing efficiency and intermolecular interactions . For example, the phenyl group at position 3 introduces steric bulk, potentially affecting binding to enzyme active sites .

Comparative Structural Analysis

Compared to simpler hydroxycoumarins like 7-hydroxy-4-methylcoumarin, this compound’s substitutions confer distinct advantages:

Feature8-[(Diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one7-Hydroxy-4-methylcoumarin
Water SolubilityModerate (enhanced by diethylamino group)Low
BioavailabilityHigh (logP ~2.8)Moderate (logP ~1.9)
Antiproliferative IC₅₀12.3 μM (HeLa cells)>50 μM

This structural optimization aligns with trends in medicinal chemistry, where bulky substituents improve target specificity .

Synthesis and Chemical Reactivity

Synthetic Pathways

The primary synthesis route involves a Mannich reaction, a three-component condensation between:

  • 7-Hydroxy-3-phenyl-2H-chromen-2-one (coumarin precursor),

  • Formaldehyde (aldehyde component),

  • Diethylamine (amine component).

Reaction conditions typically include:

  • Solvent: Anhydrous ethanol .

  • Catalyst: Piperidine (0.02 mmol) .

  • Temperature: 80°C for 1 hour .

  • Yield: ~65% after purification via flash chromatography.

Microwave-assisted synthesis, validated for analogous chromones, may reduce reaction times to <30 minutes while maintaining yields.

Key Chemical Reactions

The compound participates in reactions characteristic of hydroxycoumarins and tertiary amines:

  • Esterification: The hydroxyl group at position 7 can be acetylated, though this diminishes biological activity.

  • Quaternization: The diethylamino group reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility.

  • Oxidation: Under strong oxidizing conditions, the chromenone ring undergoes cleavage, yielding phthalic acid derivatives.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent activity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines:

Cell LineIC₅₀ (μM)Mechanism
HeLa12.3MAPK/ERK pathway inhibition, apoptosis
MCF-718.7ROS generation, DNA damage

The compound induces apoptosis via caspase-3 activation and downregulation of Bcl-2, a key antiapoptotic protein. Comparatively, its dimethylamino analog (PubChem CID 5360361) shows reduced potency (IC₅₀ >30 μM), underscoring the diethyl group’s importance .

Antioxidant Properties

The 7-hydroxyl group scavenges free radicals (e.g., DPPH, IC₅₀ = 45.2 μM), protecting cells from oxidative stress. This dual activity—antiproliferative and antioxidant—positions it as a candidate for combination therapies targeting cancer and inflammation.

Applications and Future Directions

Challenges and Innovations

Synthesis Optimization: Microwave and flow chemistry could enhance yields (>80%) and scalability .
Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles may improve tumor targeting.

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